Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) But-2-enedioate

Description

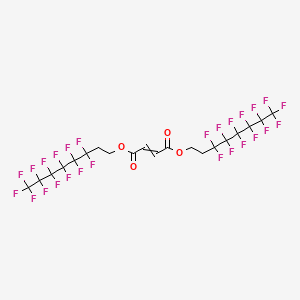

Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) But-2-enedioate is a fluorinated ester compound characterized by two tridecafluorooctyl (C8F17-) chains attached to a but-2-enedioate (fumarate) backbone. The perfluorinated alkyl chains confer exceptional hydrophobicity, chemical resistance, and thermal stability, making it suitable for applications in coatings, lubricants, and specialty surfactants . Its structure distinguishes it from non-fluorinated esters, as the strong C-F bonds and linear fluorocarbon chains enhance surface-active properties and reduce intermolecular interactions .

Properties

CAS No. |

55003-96-8 |

|---|---|

Molecular Formula |

C20H10F26O4 |

Molecular Weight |

808.2 g/mol |

IUPAC Name |

bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) (Z)-but-2-enedioate |

InChI |

InChI=1S/C20H10F26O4/c21-9(22,11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)43)3-5-49-7(47)1-2-8(48)50-6-4-10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(44,45)46/h1-2H,3-6H2/b2-1- |

InChI Key |

KTDHXHZTHVKJGC-UPHRSURJSA-N |

SMILES |

C(COC(=O)C=CC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Isomeric SMILES |

C(COC(=O)/C=C\C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Canonical SMILES |

C(COC(=O)C=CC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) But-2-enedioate typically involves the esterification of But-2-enedioic acid with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or ethers.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a long fluorinated carbon chain which imparts hydrophobic and lipophobic characteristics. This structural feature is crucial for its performance in various applications.

Coatings and Surface Treatments

Fluoropolymer Coatings

Due to its fluorinated nature, Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) but-2-enedioate is used in the formulation of high-performance coatings. These coatings exhibit excellent chemical resistance and low surface energy properties. They are particularly beneficial in environments where durability and resistance to harsh chemicals are required.

Case Study: Automotive Coatings

In automotive applications, the compound has been utilized to enhance the longevity of paint finishes by providing a protective barrier against environmental factors such as UV radiation and moisture. Research indicates that vehicles treated with fluoropolymer coatings maintain their aesthetic appeal longer than those without such treatments.

Biomedical Applications

Drug Delivery Systems

The unique properties of this compound allow it to be integrated into drug delivery systems. Its hydrophobic nature can facilitate the encapsulation of hydrophobic drugs within polymer matrices. This application is particularly relevant in developing targeted therapies for cancer treatment.

Case Study: Cancer Therapeutics

In vitro studies have demonstrated that formulations incorporating this compound can enhance the bioavailability of certain chemotherapeutic agents by improving their solubility and stability in physiological conditions.

Electronics and Semiconductor Manufacturing

Dielectric Materials

The compound's insulating properties make it suitable for use in dielectric materials within electronic components. Its ability to withstand high temperatures while maintaining electrical insulation is critical for the reliability of electronic devices.

Case Study: Semiconductor Devices

Research has shown that integrating this compound into semiconductor manufacturing processes can improve the performance of devices by reducing leakage currents and enhancing thermal stability.

Environmental Applications

Fluorinated Surfactants

As a surfactant component in formulations aimed at environmental remediation efforts (e.g., oil spill clean-ups), this compound can aid in dispersing hydrophobic pollutants due to its surface-active properties.

Case Study: Oil Spill Remediation

Field studies have indicated that formulations containing this compound can effectively disperse oil slicks on water surfaces more efficiently than traditional surfactants.

Research and Development

Material Science Studies

In material science research settings, this compound serves as a model substance for studying the effects of fluorination on polymer properties. Its behavior under various conditions provides insights into the development of new materials with tailored characteristics.

Mechanism of Action

The mechanism by which Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) But-2-enedioate exerts its effects is primarily through its interaction with hydrophobic surfaces and molecules. The fluorine atoms create a highly non-polar environment, which can disrupt hydrogen bonding and other polar interactions. This property is utilized in applications requiring water and oil repellency.

Comparison with Similar Compounds

a) Sodium 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) Butanedioate (CAS 54950-05-9)

This sodium salt shares the same tridecafluorooctyl chains but substitutes the fumarate backbone with a sulfonated butanedioate group. The sulfonate moiety increases water solubility compared to the uncharged fumarate ester, enabling its use in aqueous formulations like firefighting foams . However, the ionic nature reduces thermal stability (degradation above 200°C vs. 300°C for the fumarate ester) .

b) Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl) But-2-enedioate (CAS 24120-18-1)

This analog features pentadecafluorooctyl (C8F15-) chains with two additional fluorine atoms. The higher fluorine content enhances hydrophobicity (water contact angle >120° vs. 110° for the tridecafluoro compound) but increases molecular weight (MW: ~1,200 g/mol vs. ~1,050 g/mol), reducing solubility in organic solvents like acetone .

Fluorinated Silanes and Methacrylates

a) Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

This silane derivative replaces the ester group with a triethoxysilane moiety, enabling covalent bonding to silica-based surfaces. It is used in water-repellent coatings for construction materials but exhibits lower UV stability compared to the fumarate ester due to hydrolytic sensitivity .

b) 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl Methacrylate

A monomer with a methacrylate group instead of fumarate, this compound polymerizes into fluorinated acrylics for textile coatings. Its shorter degradation half-life in soil (3–5 years vs. >50 years for the fumarate ester) suggests reduced environmental persistence .

Fluorinated Catalysts and Ligands

The ligand 1,3-bis(2,6-dimethyl-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl)-1H-imidazol-2-ylidene, used in iridium-based SABRE catalysts, shares the tridecafluorooctyl chains but incorporates an aromatic imidazole core.

Data Table: Key Properties of Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) But-2-enedioate and Analogs

Research Findings and Environmental Considerations

- Environmental Persistence : The fumarate ester’s fully fluorinated chains resist hydrolysis and microbial degradation, leading to environmental accumulation . In contrast, methacrylates and ionic derivatives (e.g., sulfonates) degrade more readily but still pose risks due to PFAS metabolites .

- Regulatory Status: The U.S. EPA and EU classify tridecafluorooctyl-containing compounds as “Persistent, Bioaccumulative, and Toxic” (PBT), restricting their use in consumer products . Alternatives like non-ionic fluoroalkyl siloxanes (e.g., ) are under evaluation but lack performance parity .

Biological Activity

Chemical Identity and Structure

Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) But-2-enedioate is a fluorinated organic compound characterized by its unique structure that includes multiple fluorinated octyl groups attached to a butenedioate backbone. Its molecular formula is , and it is often associated with various industrial applications due to its chemical stability and hydrophobic properties.

The biological activity of this compound is primarily linked to its interactions with biological membranes and proteins. The high degree of fluorination enhances its lipophilicity and alters membrane fluidity. This can lead to various biological effects:

- Cell Membrane Interaction : The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting cellular homeostasis.

- Protein Binding : It may interact with proteins involved in cellular signaling pathways or metabolic processes.

Toxicological Studies

Studies have indicated that perfluorinated compounds (PFCs), including those similar to Bis(3,3,4,4,...), can exhibit toxicological effects on human health and the environment. The following effects have been observed in various studies:

- Cytotoxicity : Research has shown that certain fluorinated compounds can induce cytotoxic effects in human cell lines. Specific studies have noted that the cytotoxicity correlates with the chain length and degree of fluorination.

- Endocrine Disruption : Some fluorinated compounds have been implicated in endocrine disruption due to their ability to mimic hormone activity.

- Developmental Toxicity : Animal studies suggest potential developmental toxicity associated with exposure to high levels of PFCs.

Case Study 1: Cytotoxic Effects on Tumor Cells

A study evaluated the cytotoxic effects of fluorinated compounds on various human tumor cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity at low concentrations. The study highlighted the importance of structural modifications in enhancing or mitigating these effects.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of PFCs found that compounds similar to Bis(3,3,...), when released into ecosystems, could bioaccumulate in aquatic organisms. This bioaccumulation poses risks not only to wildlife but also to human health through the food chain.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | Induced cell death in tumor cell lines | |

| Endocrine Activity | Mimicking hormone activity | |

| Developmental Toxicity | Impaired fetal development in animal models |

Table 2: Toxicological Profiles of Related Compounds

Q & A

Basic Research Questions

Q. How can researchers design experiments to optimize the synthesis of Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) But-2-enedioate?

- Methodological Answer : Utilize factorial design to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design could evaluate the effects of these variables on yield and purity. Orthogonal arrays (e.g., Taguchi methods) are recommended for minimizing experimental runs while maximizing data output . Virtual simulations via chemical software (e.g., COMSOL Multiphysics) can predict optimal conditions before lab validation, reducing resource consumption .

Q. What are the key characterization techniques for verifying the structure and purity of this fluorinated ester?

- Methodological Answer : Combine spectroscopic methods (¹H/¹⁹F NMR, FT-IR) to confirm functional groups and ester linkages. Mass spectrometry (HRMS) validates molecular weight, while differential scanning calorimetry (DSC) assesses thermal transitions. Cross-reference data with authoritative databases (CAS, PubChem) to ensure consistency with reported spectra . Purity analysis should employ HPLC with UV/fluorescence detection, calibrated against certified standards.

Q. How can researchers assess the compound’s stability under varying environmental conditions?

- Methodological Answer : Design accelerated stability studies using controlled environmental chambers. Parameters include temperature (e.g., 40°C, 60°C), humidity (75% RH), and light exposure (ICH Q1B guidelines). Monitor degradation via periodic HPLC sampling and kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life. Statistical tools like ANOVA identify significant degradation pathways .

Advanced Research Questions

Q. What computational strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Apply density functional theory (DFT) to model decomposition pathways and identify critical bond dissociation energies. Compare results with experimental thermogravimetric analysis (TGA) data. Use multivariate analysis to reconcile discrepancies caused by impurities or measurement artifacts. Cross-platform validation (e.g., comparing DSC results from multiple labs) enhances reliability .

Q. How can AI-driven tools optimize membrane separation processes involving this fluorinated ester?

- Methodological Answer : Train machine learning models on historical permeability data to predict membrane performance (e.g., flux, selectivity). Input variables include polymer composition, pore size, and ester concentration. COMSOL Multiphysics simulations can validate AI predictions under dynamic flow conditions. This hybrid approach reduces trial-and-error experimentation .

Q. What methodologies address challenges in scaling up catalytic reactions using this compound?

- Methodological Answer : Implement microreactor systems to study mass/heat transfer limitations at small scales. Use dimensionless analysis (e.g., Reynolds, Damköhler numbers) to extrapolate to pilot-scale reactors. Process analytical technology (PAT), such as in-situ FT-IR, monitors reaction progression in real-time. Statistical process control (SPC) charts identify critical scale-up parameters .

Data Analysis and Contradiction Resolution

Q. How should researchers statistically analyze conflicting solubility data in fluorinated solvents?

- Methodological Answer : Conduct a meta-analysis of published solubility values, weighted by measurement precision (e.g., standard deviations). Apply Bayesian regression to account for solvent purity and temperature variability. Experimental replication under standardized conditions (ASTM methods) reduces systemic errors .

Q. What experimental designs mitigate batch-to-batch variability in fluorination reactions?

- Methodological Answer : Use split-plot designs to isolate variability sources (e.g., raw material lots, reactor configurations). Response surface methodology (RSM) optimizes reagent ratios while accounting for interactions. Robustness testing via Youden’s factorial approach identifies critical control parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.